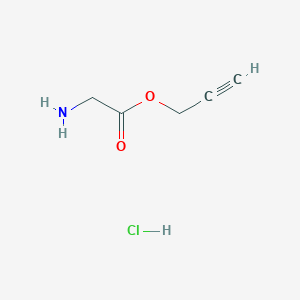
Propargyl aminoacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl aminoacetate hydrochloride is a chemical compound that features a propargyl group attached to an aminoacetate moiety, with the hydrochloride salt form enhancing its solubility in water
Mechanism of Action
Target of Action
Propargylamines are known to have numerous applications in the pharmaceutical and biological fields . They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Mode of Action
Propargylamines interact with their targets in various ways. For example, Pargyline, a propargylamine derivative, acts as an irreversible selective monoamine oxidase-B (MAO-B) inhibitor .
Biochemical Pathways
Propargylamines affect several biochemical pathways. For instance, they can inhibit lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1), which are involved in various cellular processes .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and the route of administration .
Result of Action
The molecular and cellular effects of propargylamines can vary. For instance, Pargyline has been found to induce senescence and growth inhibition of cancer cells .
Action Environment
The action, efficacy, and stability of a compound like Propargyl aminoacetate hydrochloride can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature .
Biochemical Analysis
Biochemical Properties
Propargyl Aminoacetate Hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis . It interacts with free amino acids when treated with propargyl alcohol saturated with HCl .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. By acting as a protecting group for the carboxyl group, it influences the function of cells involved in peptide synthesis
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with free amino acids. It forms propargyl ester groups when treated with propargyl alcohol saturated with HCl . This process is crucial for its role as a protecting group during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl aminoacetate hydrochloride can be synthesized through several methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper or manganese nanocatalysts . The reaction typically proceeds under mild conditions and can be performed in a solvent-free environment to enhance the green chemistry aspect .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient catalytic systems. The use of reusable nanocatalysts, such as Fe3O4@Catechol/PZ-Phen-MnCl2, has been reported to provide high yields and environmentally friendly processes . These methods are designed to be cost-effective and sustainable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propargyl aminoacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the propargyl group can be reduced to form alkenes or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, ruthenium), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 110°C .
Major Products Formed
The major products formed from these reactions include homopropargylic alcohols, allenyl derivatives, and various heterocyclic compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
Scientific Research Applications
Propargyl aminoacetate hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Propargylamine: A simpler compound with similar reactivity, used in the synthesis of pharmaceuticals and agrochemicals.
Propargyl alcohol: Another related compound, often used as a precursor in organic synthesis.
Rasagiline: A propargyl derivative used as a medication for Parkinson’s disease.
Uniqueness
Propargyl aminoacetate hydrochloride is unique due to its combination of the propargyl group with an aminoacetate moiety, which enhances its solubility and reactivity. This makes it a valuable intermediate for the synthesis of more complex molecules and bioactive compounds .
Properties
IUPAC Name |
prop-2-ynyl 2-aminoacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-8-5(7)4-6;/h1H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWQKEKFHALIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135609-54-0 |
Source


|
| Record name | prop-2-yn-1-yl 2-aminoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2570420.png)

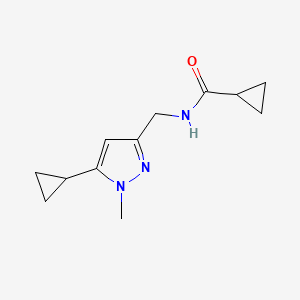
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide](/img/structure/B2570425.png)
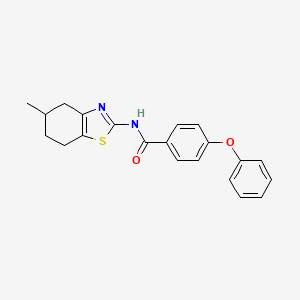
![2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide](/img/structure/B2570429.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2570431.png)
![1-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2570432.png)
![ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2570433.png)
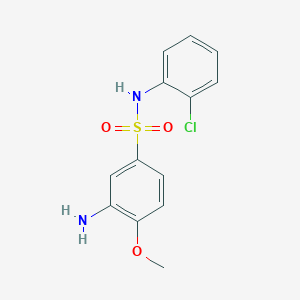
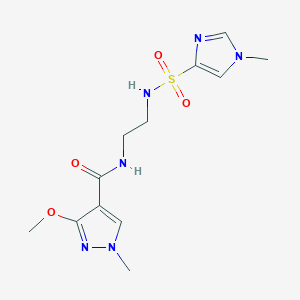
![5-({[(Isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2570436.png)
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2570438.png)
![{5-Oxaspiro[3.5]nonan-8-yl}methanamine hydrochloride](/img/structure/B2570440.png)
